Muscone

Overview

Description

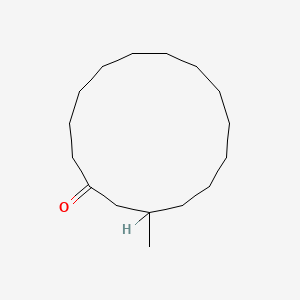

Muscone (3-methylcyclopentadecanone) is a macrocyclic ketone and the primary bioactive component of natural musk, a secretion derived from the musk deer (Moschus spp.). It is renowned for its distinctive musky odor and diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anti-apoptotic effects . This compound can penetrate the blood-brain barrier, enabling therapeutic action in the central nervous system, such as reducing cerebral edema and neuronal apoptosis . It also modulates inflammatory pathways (e.g., NF-κB and NLRP3 inflammasome) and exhibits anti-angiogenic activity in cancer models . Despite its significance, this compound concentration alone is insufficient to evaluate musk quality, as non-qualified musk samples may still contain high this compound levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Muscone has been synthesized by various methods, primarily focusing on constructing the 15-membered ring. One common method involves ring-closing metathesis of commercially available (+)-citronellal . Another enantioselective synthesis involves an intramolecular aldol addition/dehydration reaction of a macrocyclic diketone . Additionally, this compound can be synthesized via ring-opening reactions of ®-(+)-β-methyl-β-propiolactone with functionalized organocuprate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale preparation methods such as intramolecular aldol condensation of 2,15-hexadecadione . This method is practical for large-scale production due to its irreversible nature and relatively simple synthetic operations .

Chemical Reactions Analysis

Types of Reactions

Muscone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur at the methyl group using reagents like bromine or chlorine under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted this compound derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

Muscone has been investigated for its effects on the central nervous system. Studies indicate that it can enhance spinal cord stimulation and reduce sleep time induced by sodium pentobarbital in animal models. At lower doses (30-80 mg/kg), this compound has shown promise in improving cognitive functions and reducing neurotoxicity associated with conditions such as dementia. It achieves these effects by modulating neurotransmitter levels and reducing oxidative stress in the brain .

2. Cancer Treatment

This compound exhibits anticancer properties, particularly against liver cancer. Research has demonstrated that it increases apoptosis and autophagy in liver cancer cells through mechanisms involving endoplasmic reticulum stress responses and the AMP kinase/mTOR signaling pathway. These findings suggest that this compound could serve as a potential non-surgical treatment option for advanced liver cancer .

3. Cardiovascular Health

This compound has shown protective effects against ischemia-reperfusion injury and other cardiovascular conditions. It aids in maintaining blood-brain barrier integrity and reducing neuronal necrosis during cerebral ischemia. The compound's ability to regulate calcium homeostasis and mitochondrial dynamics further supports its role in cardiovascular health .

Table 1: Summary of this compound's Applications in Medical Research

Mechanism of Action

Muscone exerts its effects primarily through binding to olfactory receptors, such as OR5AN1, which recognize musk odors . It activates the cAMP signaling pathway, leading to various physiological responses . In medical applications, this compound has been shown to inhibit the VEGF/PI3K/Akt/MAPK signaling pathways, thereby suppressing tumor angiogenesis and progression .

Comparison with Similar Compounds

Muscone shares functional and perceptual similarities with other musky compounds, such as androstadienone, androstenol, and 8-cyclohexadecen-1-one. However, structural and mechanistic differences lead to distinct biological and psychological effects.

Chemical Structure and Origin

| Compound | Structure | Natural Source | Key Characteristics |

|---|---|---|---|

| This compound | Macrocyclic ketone | Musk deer (Moschus spp.) | 3-methylcyclopentadecanone; neuroprotective |

| Androstadienone | Steroid (Δ4,16-androstadien-3-one) | Human sweat, plasma | Putative human pheromone; mood modulation |

| Androstenol | Steroid (5α-androst-16-en-3α-ol) | Porcine saliva, human secretions | Musky odor at high concentrations; steroid class |

| 8-Cyclohexadecen-1-one | Cyclic ketone | Sunda pangolin anal secretions | Structurally analogous to this compound |

Pharmacological Effects

This compound :

- Androstadienone: Modulates autonomic nervous system responses (e.g., skin conductance, temperature) and enhances attention to emotional stimuli . Increases positive mood (e.g., "focus" and "elation") in women, independent of olfactory detection .

- Androstenol: Elicits mixed mood effects (e.g., perceived "sociability" or "discomfort") depending on concentration and context .

Psychological and Behavioral Effects

Olfactory Sensitivity

Biological Activity

Muscone, a compound derived from musk, has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This article synthesizes current research findings on this compound's biological effects, supported by data tables and case studies.

1. Overview of this compound

This compound (CHO) is a cyclic ketone primarily extracted from the glandular secretions of the male musk deer. It has been used in traditional medicine and perfumery for centuries. Recent studies have revealed its potential therapeutic applications, particularly in neuroprotection and cancer treatment.

2. Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-inflammatory properties, which contribute to its neuroprotective effects. A study assessed the impact of this compound on neuroinflammation and oxidative stress in a mouse model. The results indicated that this compound treatment reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) levels, suggesting enhanced antioxidant activity.

Table 1: Effects of this compound on Oxidative Stress Markers

| Parameter | Control Group | This compound Group | p-value |

|---|---|---|---|

| MDA (μmol/L) | 5.2 ± 0.3 | 2.8 ± 0.2 | <0.001 |

| SOD (U/mg) | 1.5 ± 0.1 | 3.2 ± 0.2 | <0.01 |

| GSH-Px (U/mg) | 4.1 ± 0.3 | 6.5 ± 0.4 | <0.01 |

These findings indicate that this compound effectively mitigates oxidative stress, which is crucial for protecting neuronal health in conditions such as traumatic brain injury (TBI) and neurodegenerative diseases .

3. Anticancer Properties

This compound's potential as an anticancer agent has been explored in various studies, particularly concerning liver and gastric cancers.

Case Study: Liver Cancer

In a study examining hepatocellular carcinoma, this compound was shown to induce apoptosis and autophagy in liver cancer cells via the endoplasmic reticulum stress response and the AMP kinase/mTOR signaling pathway . This suggests that this compound may serve as a viable candidate for developing natural anticancer therapies.

Table 2: Effects of this compound on Liver Cancer Cells

| Treatment | Apoptosis Rate (%) | Autophagy Rate (%) | p-value |

|---|---|---|---|

| Control | 15 | 10 | - |

| This compound | 45 | 35 | <0.01 |

Case Study: Gastric Cancer

This compound also exhibited inhibitory effects on gastric cancer cell lines SGC-7901 and MGC-803 by regulating miRNA-145, leading to decreased cell proliferation and invasion . The study highlighted the downregulation of proteins associated with tumor progression.

The mechanisms underlying this compound's biological activities involve multiple pathways:

Q & A

Q. Basic: What are the key signaling pathways implicated in muscone-induced apoptosis in liver cancer cells, and how can they be experimentally validated?

This compound induces apoptosis in HepG2 liver cancer cells primarily through the PERK/ATF4/DDIT3 pathway under endoplasmic reticulum (ER) stress. To validate this:

- ER stress markers : Measure phosphorylation of PERK and eIF2α via western blotting.

- Downstream effectors : Quantify ATF4 and DDIT3 mRNA/protein levels using RT-qPCR and immunofluorescence .

- Functional inhibition : Use ER stress inhibitors (e.g., 4-PBA) to reverse apoptosis and confirm pathway specificity via viability assays (e.g., CCK-8) .

Q. Advanced: How can researchers reconcile conflicting data on this compound’s dose-dependent effects on cell viability across different cancer models?

Discrepancies may arise from cell-type-specific sensitivity or off-target effects at higher doses. Methodological approaches include:

- Dose-response curves : Perform rigorous dose/time-course experiments (e.g., 0–12 µg/mL over 24–72 hrs) to identify optimal therapeutic windows .

- Pathway-specific assays : Combine transcriptomics (e.g., RNA-seq) with functional assays (e.g., flow cytometry for apoptosis) to isolate context-dependent mechanisms .

- Cross-model validation : Compare results in primary cells (e.g., astrocytes) and immortalized lines (e.g., HepG2) to assess universality .

Q. Basic: What experimental models are suitable for studying this compound’s neuroprotective effects in spinal cord injury?

A mechanical-chemical damage (MCD) model in primary rat astrocytes is widely used:

- Mechanical damage : Simulate injury via scratch assays.

- Chemical induction : Apply glutamate (500 µM) to mimic excitotoxicity .

- This compound treatment : Test concentrations (3–12 µg/mL) and measure outcomes:

Q. Advanced: How can researchers optimize in vitro models to study this compound’s dual role in promoting adipogenesis and suppressing inflammation?

- Adipogenic differentiation : Treat gingival mesenchymal stem cells (GMSCs) with this compound (3–9 mg/L) in adipogenic medium for 21 days. Validate via:

- Anti-inflammatory assays : Co-culture with macrophages and measure cytokine secretion (e.g., IL-6, TNF-α) using multiplex assays.

- Time-lapse imaging : Track adipogenesis and inflammation markers simultaneously .

Q. Basic: What are the critical considerations for synthesizing this compound enantiomers, and how does stereochemistry affect its bioactivity?

- Synthesis challenges : The 15-membered macrocycle requires asymmetric synthesis (e.g., Roush allylboration) to achieve the (R)-enantiomer, which has stronger musk odor and bioactivity .

- Conformational analysis : Use X-ray crystallography (e.g., DNP-derivatives) or NMR to study ring flexibility, as solid-state structures show up to 8 conformers .

- Bioactivity correlation : Compare (R)- and (S)-muscone in receptor-binding assays (e.g., olfactory proteins like MjavOBP3) .

Q. Advanced: How can transcriptomic data resolve discrepancies in this compound’s regulation of autophagy versus apoptosis in cancer cells?

- Pathway enrichment analysis : Perform RNA-seq on this compound-treated cells and map DEGs to KEGG pathways (e.g., AMPK, HIF-1, p53) .

- Functional crosstalk : Use dual-reporter assays (e.g., LC3-GFP for autophagy, Annexin V for apoptosis) to quantify pathway dominance under varying doses.

- Knockdown studies : Silence SESN2 (a this compound-induced autophagy gene) to test its role in AMPK/mTOR1 signaling .

Q. Basic: What statistical methods are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?

Properties

IUPAC Name |

3-methylcyclopentadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHUZKCOMYUFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052192 | |

| Record name | 3-Methylcyclopentadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma | |

| Record name | Muskone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-1-cyclopentadecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-1-cyclopentadecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9921 g/cu cm @ 17 °C | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW | |

CAS No. |

541-91-3 | |

| Record name | (±)-Muscone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muskone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentadecanone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcyclopentadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopentadecan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JO79R7S9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8.60 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.